molecular formula C24H18Cl2N6OS B11623854 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzoxazol-2-ylsulfanyl)-N,N'-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11623854
M. Wt: 509.4 g/mol
InChI Key: VOEFGPRKBDILKA-UHFFFAOYSA-N
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Description

6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzoxazole moiety, a triazine core, and two chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of Triazine Core: The triazine ring is formed by the reaction of cyanuric chloride with appropriate amines. In this case, 4-chloro-3-methylaniline is used.

    Coupling Reaction: The benzoxazole derivative is then coupled with the triazine core using a thiol linkage, often facilitated by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole moiety.

    Reduction: Reduction reactions can target the nitro groups if present in any derivatives of the compound.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the benzoxazole and triazine rings makes it a candidate for binding to specific biological targets.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The chlorinated phenyl groups and triazine core are particularly important for these biological activities.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors.

Mechanism of Action

The mechanism of action of 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids or proteins, while the triazine core can inhibit enzyme activity by binding to the active site. The chlorinated phenyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

Compared to similar compounds, 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both chlorine and methyl groups on the phenyl rings. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of 6-(1,3-benzoxazol-2-ylsulfanyl)-N,N’-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H18Cl2N6OS

Molecular Weight

509.4 g/mol

IUPAC Name

6-(1,3-benzoxazol-2-ylsulfanyl)-2-N,4-N-bis(4-chloro-3-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H18Cl2N6OS/c1-13-11-15(7-9-17(13)25)27-21-30-22(28-16-8-10-18(26)14(2)12-16)32-23(31-21)34-24-29-19-5-3-4-6-20(19)33-24/h3-12H,1-2H3,(H2,27,28,30,31,32)

InChI Key

VOEFGPRKBDILKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4O3)NC5=CC(=C(C=C5)Cl)C)Cl

Origin of Product

United States

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